(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
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Overview
Description
(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of naphthothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a naphthothiazole core with an ethyl group at the 3-position and a methoxybenzamide moiety at the 4-position, connected through an imine linkage.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various biological targets, suggesting that this compound may have a similar range of targets .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, suggesting that this compound may have similar effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other chemicals can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide typically involves the following steps:
Formation of the Naphthothiazole Core: The naphthothiazole core can be synthesized via a cyclization reaction between a 2-aminothiophenol and a 2-bromo-1-ethylnaphthalene under basic conditions.
Imine Formation: The resulting naphthothiazole derivative is then reacted with 4-methoxybenzaldehyde in the presence of an acid catalyst to form the imine linkage, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the imine linkage to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its structural features, this compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. It can be used as a lead compound for drug development.
Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Naphthothiazole Derivatives: Compounds with similar naphthothiazole cores but different substituents.
Benzamide Derivatives: Compounds with benzamide moieties but different aromatic or heterocyclic cores.
Uniqueness
(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is unique due to its specific combination of a naphthothiazole core with an ethyl group and a methoxybenzamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
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Properties
IUPAC Name |
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-3-23-18-13-10-14-6-4-5-7-17(14)19(18)26-21(23)22-20(24)15-8-11-16(25-2)12-9-15/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAABXKSMKXIWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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